Sorbitan monolaurate
CAS No.: 1338-39-2
Cat. No.: VC0543598
Molecular Formula: C18H34O6
Molecular Weight: 346.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338-39-2 |
|---|---|
| Molecular Formula | C18H34O6 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | [(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |
| Standard InChI | InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18-/m1/s1 |
| Standard InChI Key | LWZFANDGMFTDAV-MXSMSXNCSA-N |
| Isomeric SMILES | CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@H]([C@@H](CO1)O)O)O |
| SMILES | CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
Sorbitan monolaurate is synthesized through the esterification of sorbitan (a dehydrated sorbitol derivative) with lauric acid, a saturated fatty acid predominantly sourced from coconut oil . The resulting structure comprises a sorbitan backbone with a laurate ester group, yielding a molecule with amphiphilic characteristics. The molecular weight of the compound is 346.45 g/mol, and its chemical structure is represented as:
This configuration allows the molecule to align at oil-water interfaces, reducing surface tension and stabilizing emulsions .
Hydrophilic-Lipophilic Balance (HLB)
The HLB value of sorbitan monolaurate is 8.6, classifying it as a water-in-oil (W/O) emulsifier. This property is critical for applications requiring the dispersion of aqueous phases within lipid matrices, such as in cosmetic creams or lipid-based drug delivery systems . Table 1 compares the HLB values of common sorbitan esters.
Table 1: HLB Values of Sorbitan Esters
| Compound | HLB Value | Primary Application |
|---|---|---|
| Sorbitan monolaurate | 8.6 | W/O emulsions, antimicrobial |
| Sorbitan monostearate | 4.7 | O/W emulsions, food additives |
| Sorbitan monooleate | 4.3 | Industrial lubricants |
Synthesis and Manufacturing
Two-Step Esterification Process
The synthesis of sorbitan esters typically involves two stages:
-
Dehydration of Sorbitol: Sorbitol is heated under vacuum (6 mmHg) at 95°–100°C to remove water, forming sorbitan (1,4-anhydrosorbitol). Catalysts such as p-toluenesulfonic acid accelerate this process .
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Esterification with Lauric Acid: Sorbitan reacts with lauric acid at 150°C under inert conditions. Sodium hydroxide neutralizes residual acids, and activated charcoal purifies the product .
Critical Parameters:
-
Temperature control (±2°C) to prevent thermal degradation.
-
Molar ratio of sorbitan to lauric acid (1:1) for optimal monoester yield .
| Parameter | Value | Test Organism |
|---|---|---|
| LC50 (96h) | >100 mg/L | Daphnia magna |
| Biodegradability | 90% in 28 days | OECD 301F |
| Bioaccumulation Factor | <0.1 | Pimephales promelas |
Environmental Impact and Degradation
Biodegradation Pathways
Sorbitan monolaurate undergoes hydrolysis in aqueous environments, yielding sorbitol and lauric acid—both naturally occurring substances. Aerobic degradation studies confirm a 90% mineralization rate within 28 days under standard conditions (OECD 301F) .
Ecotoxicological Risk Assessment
EFSA’s 2020 evaluation concluded that sorbitan monolaurate poses minimal risk to aquatic or terrestrial ecosystems, even at maximum application rates . This is attributed to its low persistence and high degradability in environmental compartments.
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